
Landiolol
描述
Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor antagonist. It is primarily used for the rapid control of ventricular rate in cases of supraventricular tachycardia, atrial fibrillation, and atrial flutter. This compound is known for its rapid onset and short duration of action, making it particularly useful in acute settings .
准备方法
合成路线和反应条件: 兰地洛尔盐酸盐可以通过相转移催化法合成。该过程涉及在氢氧化钾、无水碳酸钾和四正丁基溴化铵存在下,对羟基苯丙酸与(2,2-二甲基-1,3-二氧戊环-4S)-甲基氯的反应。 反应在115-120°C下进行7-8小时 .
工业生产方法: 兰地洛尔盐酸盐的工业生产涉及使用廉价且易于获得的原料。该过程旨在环保,并具有高稳定性和可重复性。 最终产物通过饱和氯化铵溶液/稀盐酸溶液盐形成法获得 .
化学反应分析
反应类型: 兰地洛尔会发生各种化学反应,包括水解和酯化。 它被肝脏中的羧酸酯酶和血浆中的假性胆碱酯酶迅速水解为无活性形式 .
常用试剂和条件: 兰地洛尔的水解涉及羧酸酯酶和假性胆碱酯酶的使用。 反应条件通常是生理条件,发生在肝脏和血浆中 .
形成的主要产物: 兰地洛尔水解形成的主要产物是一种无活性代谢物,它会迅速从体内消除 .
科学研究应用
Pharmacological Profile
Landiolol is characterized by its short half-life , high cardioselectivity , and minimal impact on blood pressure. It has been shown to be significantly more potent than esmolol, with an 8- to 12-fold increase in beta-blocking activity, making it particularly effective in acute settings where rapid heart rate control is necessary .
Management of Arrhythmias
This compound has been primarily utilized for the management of various arrhythmias, including:
- Supraventricular Tachycardia : this compound provides rapid control of heart rate in patients experiencing non-compensatory supraventricular tachycardia .
- Atrial Fibrillation/Flutter : It is effective in controlling ventricular rates during atrial fibrillation or flutter, particularly in perioperative settings .
- Ventricular Tachycardia/Fibrillation : The compound has shown promise in managing these critical conditions, enhancing patient outcomes during emergencies .
Postoperative Atrial Fibrillation Prevention
Clinical trials have demonstrated this compound's efficacy in preventing postoperative atrial fibrillation, a common complication following cardiac and thoracic surgeries. Its use has been associated with a reduction in the incidence of this arrhythmia compared to traditional beta-blockers .
Critical Care Settings
In intensive care units (ICUs), this compound has been applied for rapid heart rate control in critically ill patients. Studies indicate that it is safe and effective, with no significant adverse effects on blood pressure noted during administration .
Emerging Therapeutic Potential
Beyond its established applications in cardiology, this compound is being investigated for additional therapeutic roles:
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory and antioxidative properties. These effects could extend its utility beyond cardiac care into areas such as sepsis management and other inflammatory conditions .
Analgesic Properties
Preliminary studies indicate this compound might have analgesic effects, potentially offering benefits in pain management protocols, particularly in postoperative settings .
Anticancer Potential
There are emerging studies exploring the potential anticancer effects of this compound, although this area requires further investigation to substantiate these claims and understand the underlying mechanisms .
Case Studies and Clinical Trials
A variety of clinical studies have been conducted to evaluate the effectiveness and safety of this compound:
Conclusion and Future Directions
The applications of this compound extend well beyond traditional beta-blocker uses, showcasing its potential in managing arrhythmias, preventing postoperative complications, and possibly addressing inflammatory conditions and pain management. Continued research is essential to fully elucidate its mechanisms and optimize dosing strategies for various patient populations.
作用机制
兰地洛尔通过选择性阻断心脏中的β1肾上腺素能受体来发挥其作用。这种阻断抑制了肾上腺素和去甲肾上腺素等儿茶酚胺的正性变时效应,从而导致心率降低。 该药物的超短效作用是由于其被羧酸酯酶和假性胆碱酯酶快速水解所致 .
相似化合物的比较
兰地洛尔通常与艾司洛尔比较,艾司洛尔是另一种短效β1肾上腺素能受体拮抗剂。与艾司洛尔相比,兰地洛尔对β1受体的选择性更高,半衰期更短。 此外,兰地洛尔不表现出药物伴侣活性,这会导致停药后的反弹效应 .
类似化合物:- 艾司洛尔
- 美托洛尔
- 阿替洛尔
生物活性
Landiolol is an ultra-short-acting, highly selective beta-1 adrenergic receptor blocker that has gained attention for its potential therapeutic applications in various cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors. This selectivity is crucial as it minimizes side effects associated with beta-2 blockade, such as bronchoconstriction. The compound's rapid onset and short duration of action make it particularly useful in acute settings.
Key Mechanisms:
- Positive Inotropic Effect: this compound can enhance the inotropic response to catecholamines in patients with left ventricular dysfunction. By reducing negative cooperativity at beta-1 receptors, it shifts the receptor response curve positively, improving cardiac contractility without significantly increasing heart rate .
- Antioxidative Properties: Recent studies indicate that this compound scavenges free radicals, suggesting potential antioxidative and anti-inflammatory effects. It has demonstrated dose-dependent scavenging activity against multiple free radical species, which may contribute to its cardioprotective effects .
- Cytokine Modulation: In preclinical models, this compound has been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating a possible role in managing systemic inflammation .
Clinical Efficacy
This compound has been evaluated in various clinical contexts, particularly in managing tachycardia associated with septic shock and postoperative arrhythmias.
Case Studies and Trials
-
Septic Shock Management:
- A multicenter trial involving 126 patients assessed the efficacy of this compound in patients with septic shock requiring prolonged vasopressor support. The study was halted early due to concerns about potential harm; however, it highlighted the drug's ability to reduce heart rate without increasing vasopressor requirements .
- Another study demonstrated that this compound effectively reduced heart rates in septic shock patients while maintaining hemodynamic stability .
- Postoperative Atrial Fibrillation:
- Electrical Storm Management:
Safety Profile
This compound is generally well-tolerated, with a low incidence of adverse effects. Studies indicate that it does not exhibit significant proarrhythmic potential or intrinsic sympathomimetic activity. In trials assessing its use alongside standard care for tachycardia in septic shock, there were no notable differences in adverse events between treatment groups .
Summary Table of Key Findings
属性
IUPAC Name |
[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-RBBKRZOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@H](CNCCNC(=O)N3CCOCC3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158026 | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133242-30-5 | |
Record name | Landiolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133242-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Landiolol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133242305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Landiolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Landiolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Landiolol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62NWQ924LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of landiolol?
A1: this compound exerts its effects by selectively binding to β1-adrenergic receptors, primarily located in the heart. [] This binding competitively antagonizes the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. []
Q2: How does this compound's high cardioselectivity impact its clinical use?
A2: this compound's high selectivity for β1-receptors over β2-receptors (β1/β2 ratio of 255:1) results in a rapid heart rate reduction with minimal effects on blood pressure compared to less selective β-blockers like esmolol. [, ] This makes it particularly valuable in critically ill patients where significant blood pressure changes could be detrimental.
Q3: How does this compound affect myocardial energy metabolism during ischemia-reperfusion injury?
A3: In rat models of ischemia-reperfusion injury, high concentrations of this compound (300 µmol/L) have been shown to preserve myocardial adenosine triphosphate content and limit the increase in inorganic phosphate. [] This suggests a protective effect on myocardial energy metabolism during ischemia-reperfusion.
Q4: Does this compound affect seizure activity during electroconvulsive therapy?
A4: Studies have shown that this compound, even at high doses, does not significantly alter motor or electroencephalogram seizure duration during electroconvulsive therapy. [] It effectively blunts the hyperdynamic responses, such as tachycardia and hypertension, without interfering with the therapeutic seizure activity.
Q5: What is the molecular formula and weight of this compound hydrochloride?
A5: The molecular formula of this compound hydrochloride is C18H32N2O6 · HCl, and its molecular weight is 412.9 g/mol.
Q6: Are there specific material compatibility concerns when administering this compound intravenously?
A6: While specific material compatibility data is limited in the provided research, this compound is typically administered intravenously. As with any intravenous medication, compatibility with the specific infusion set and solution being used should be confirmed.
Q7: What is the elimination half-life of this compound, and how does it compare to other β-blockers?
A7: this compound has an extremely short elimination half-life of approximately 4 minutes. [, ] This is significantly shorter than other commonly used β-blockers like esmolol (half-life of 9 minutes) or metoprolol (half-life of 3–7 hours), contributing to its rapid onset and offset of action. []
Q8: How is this compound metabolized in the body?
A8: this compound is rapidly hydrolyzed by esterases in the blood, primarily by cholinesterase, into its inactive metabolite. [] This rapid metabolism contributes to its ultra-short duration of action.
Q9: Has this compound been shown to be effective in managing atrial fibrillation in preclinical models?
A9: Research in a rat model of myocardial infarction demonstrated that early intravenous this compound administration was associated with a significant reduction in the incidence of atrial fibrillation compared to a control group. [] This suggests that this compound may have potential as a prophylactic agent for atrial fibrillation following myocardial infarction.
Q10: What evidence supports the use of this compound in managing electrical storm?
A10: In a study involving patients with electrical storm refractory to class III antiarrhythmic drugs, this compound successfully terminated the electrical storm in 79% of the patients. [] This suggests a potential role for this compound in managing difficult-to-treat electrical storms.
Q11: Are there ongoing research efforts exploring alternative routes of this compound administration?
A11: While this compound is primarily administered intravenously, future research could investigate alternative delivery routes like oral or subcutaneous administration to enhance patient comfort and potentially expand its clinical applications.
Q12: What analytical techniques are commonly employed to measure this compound concentrations in biological samples?
A12: Liquid chromatography coupled with mass spectrometry (LC/MS/MS) is a highly sensitive and specific analytical technique frequently used to quantify this compound concentrations in plasma or serum samples. [] This method allows for accurate measurement of the drug even at very low concentrations, which is crucial for pharmacokinetic studies.
Q13: When was this compound first approved for clinical use, and for what indication?
A13: this compound hydrochloride was first approved in Japan in 1995 for the treatment of intraoperative tachyarrhythmias. [] Its use has since expanded to include various other indications, particularly in critical care settings.
Q14: Are there any emerging applications of this compound outside of its traditional cardiovascular indications?
A14: Researchers are actively exploring this compound's potential in areas such as: * Sepsis: Investigating its potential to attenuate the harmful effects of adrenergic stress in septic shock. []* Pediatric Critical Care: Examining its role in stabilizing hemodynamics in critically ill children. []* Organ Protection: Studying its ability to protect vital organs like the kidneys during periods of ischemia or inflammation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。